2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
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Overview
Description
2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyldiazenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then reacted with diazonium salts to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide: Similar structure but with a pyridinyl group instead of the phenyldiazenyl group.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents on the aromatic ring.
Uniqueness
2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to its combination of a chlorophenyl group, a phenyldiazenyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
654649-02-2 |
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Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[(4-chlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-12-10-14(11-13-15)19(24-23-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26) |
InChI Key |
SHDUYZPPBMGRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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